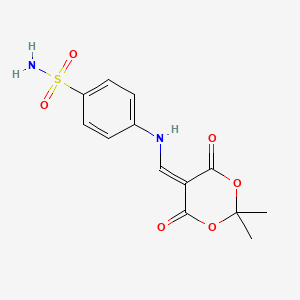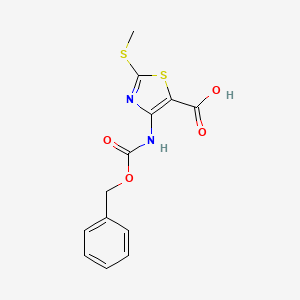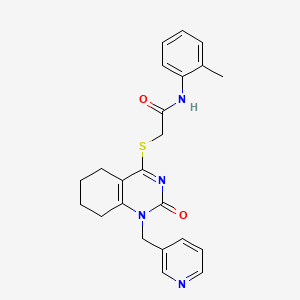![molecular formula C20H31N3O B2961293 (E)-4-(Dimethylamino)-N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-enamide CAS No. 2411338-19-5](/img/structure/B2961293.png)
(E)-4-(Dimethylamino)-N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-enamide, commonly known as DMPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMPP is a synthetic compound that belongs to the class of piperidine derivatives.
Aplicaciones Científicas De Investigación
DMPP has been found to have potential applications in various scientific research fields. One such application is in the development of new drugs for the treatment of neurological disorders. DMPP has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood and movement. This makes DMPP a promising compound for the development of drugs for the treatment of Parkinson's disease and other neurological disorders.
Another application of DMPP is in the field of medicinal chemistry. DMPP has been found to have potent analgesic effects, making it a potential candidate for the development of new painkillers. DMPP has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
Mecanismo De Acción
DMPP acts as a dopamine D2 receptor agonist, which means it binds to and activates the receptor. This leads to an increase in dopamine release in the brain, which is responsible for the compound's effects on mood and movement. DMPP also acts on other receptors such as the sigma-1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
DMPP has been shown to have a range of biochemical and physiological effects. In animal studies, DMPP has been found to increase locomotor activity and induce hyperactivity. DMPP has also been shown to have analgesic effects, reducing pain sensitivity in animal models of pain. In addition, DMPP has been found to have anti-inflammatory effects, reducing inflammation in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPP has several advantages for use in lab experiments. It has a high affinity for the dopamine D2 receptor, making it a useful tool for studying the role of this receptor in various physiological processes. DMPP also has potent analgesic and anti-inflammatory effects, which could be useful in studying pain and inflammation.
However, there are also limitations to the use of DMPP in lab experiments. DMPP has a short half-life, meaning it is rapidly metabolized and eliminated from the body. This can make it difficult to maintain a consistent level of the compound in the body over time. In addition, DMPP has been shown to induce hyperactivity in animal models, which could confound the results of experiments.
Direcciones Futuras
There are several future directions for research on DMPP. One area of interest is in the development of new drugs for the treatment of neurological disorders. DMPP's high affinity for the dopamine D2 receptor makes it a promising candidate for the development of drugs for the treatment of Parkinson's disease and other disorders.
Another future direction is in the study of DMPP's effects on pain and inflammation. DMPP's potent analgesic and anti-inflammatory effects could be useful in the development of new painkillers and anti-inflammatory drugs.
Finally, more research is needed to fully understand the mechanism of action of DMPP and its effects on various physiological processes. This could lead to the development of new drugs and therapies for a range of diseases and disorders.
Conclusion
DMPP is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its high affinity for the dopamine D2 receptor makes it a promising candidate for the development of drugs for the treatment of neurological disorders. DMPP's potent analgesic and anti-inflammatory effects could also be useful in the development of new painkillers and anti-inflammatory drugs. While there are limitations to the use of DMPP in lab experiments, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
DMPP is synthesized through a series of chemical reactions that involve the reaction of 4-piperidone with 3-phenylpropanal in the presence of sodium borohydride. The resulting product is then treated with dimethylamine and acetic anhydride to produce DMPP. The synthesis method of DMPP is complex and requires expertise in organic chemistry.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-22(2)14-7-11-20(24)21-19-12-16-23(17-13-19)15-6-10-18-8-4-3-5-9-18/h3-5,7-9,11,19H,6,10,12-17H2,1-2H3,(H,21,24)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIJANCVEOAAPH-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCN(CC1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCN(CC1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(2-fluorophenyl)acetamide](/img/structure/B2961210.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2961211.png)

![N-(3-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2961213.png)


![Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2961217.png)

![methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2961219.png)


![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2961227.png)

![5-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961232.png)